Spectroscopic Characterization of 2-Azido-5-chlorobenzonitrile: A Predictive Technical Guide
Spectroscopic Characterization of 2-Azido-5-chlorobenzonitrile: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-azido-5-chlorobenzonitrile (CAS: 156149-36-9). As a niche reagent, publicly available experimental spectra for this specific molecule are scarce. Therefore, this document leverages expert knowledge and draws upon empirical data from structurally analogous compounds—primarily 2-amino-5-chlorobenzonitrile and 2,5-dichlorobenzonitrile—to construct a robust, predictive spectroscopic profile. We will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, synthetic chemists, and drug development professionals who may synthesize or handle this compound, providing a reliable benchmark for its structural verification.
Introduction and Molecular Structure
2-Azido-5-chlorobenzonitrile is a substituted aromatic compound featuring three key functional groups: a nitrile (-C≡N), an azide (-N₃), and a chlorine atom (-Cl) attached to a benzene ring. The precise arrangement of these substituents dictates the molecule's electronic properties and, consequently, its spectroscopic signature.
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Molecular Formula: C₇H₃ClN₄
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Molecular Weight: 178.58 g/mol [1]
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Structure: (Image generated for illustrative purposes)
The structural characterization of such a molecule is paramount for confirming its identity and purity after synthesis. The electron-withdrawing nature of the nitrile, azide, and chloro groups significantly influences the chemical environment of the aromatic protons and carbons, leading to predictable patterns in NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
NMR spectroscopy is the cornerstone of molecular structure elucidation. Based on the well-documented substituent effects and data from related compounds, we can predict the ¹H and ¹³C NMR spectra with high confidence.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern (1,2,4-substitution) will result in a characteristic set of splitting patterns. The azide group is strongly electron-withdrawing, which will deshield adjacent protons, shifting them downfield.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-3 | 7.35 - 7.45 | Doublet (d) | J ≈ 8.5 Hz | Ortho-coupled to H-4. Deshielded by the adjacent azido group. |
| H-4 | 7.50 - 7.60 | Doublet of Doublets (dd) | J ≈ 8.5 Hz, 2.2 Hz | Ortho-coupled to H-3 and meta-coupled to H-6. |
| H-6 | 7.70 - 7.80 | Doublet (d) | J ≈ 2.2 Hz | Meta-coupled to H-4. Deshielded by the ortho-nitrile group. |
Rationale: The predicted shifts are based on the spectrum of 2-amino-5-chlorobenzonitrile, where the protons appear at 7.33, 7.27, and 6.70 ppm.[2] The replacement of the electron-donating amino group with the electron-withdrawing azido group is expected to shift all aromatic protons downfield.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbons directly attached to the electron-withdrawing substituents will be significantly shifted.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C1 (C-CN) | 108 - 112 | Shielded, typical for a substituted benzonitrile. |
| C2 (C-N₃) | 140 - 145 | Deshielded due to direct attachment to the electronegative azide group. |
| C3 | 120 - 124 | Aromatic CH. |
| C4 | 135 - 138 | Aromatic CH, deshielded by para-nitrile group. |
| C5 (C-Cl) | 133 - 136 | Deshielded by direct attachment to chlorine. |
| C6 | 134 - 137 | Aromatic CH, deshielded by ortho-nitrile group. |
| C7 (-C≡N) | 115 - 118 | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring NMR data ensures reproducibility and accuracy.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the synthesized 2-azido-5-chlorobenzonitrile.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup (500 MHz Spectrometer):
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Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.
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Acquire a standard ¹H NMR spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
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Acquire a broadband proton-decoupled ¹³C NMR spectrum with a 30° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
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Phase the spectra and calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the CDCl₃ solvent peak (77.16 ppm).
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Integrate the ¹H signals and analyze the chemical shifts and coupling constants.
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Infrared (IR) Spectroscopy: Key Vibrational Modes
FT-IR spectroscopy is exceptionally useful for identifying key functional groups. For 2-azido-5-chlorobenzonitrile, the azide and nitrile groups have highly characteristic and strong absorption bands in a relatively clean region of the spectrum.
Table 3: Predicted FT-IR Absorption Bands (KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 2225 - 2240 | Medium, Sharp | C≡N stretch | Nitrile |
| 2100 - 2160 | Strong, Sharp | N=N=N asymmetric stretch | Azide |
| 3050 - 3100 | Weak | C-H stretch | Aromatic |
| 1580 - 1600 | Medium | C=C stretch | Aromatic Ring |
| 1470 - 1490 | Medium | C=C stretch | Aromatic Ring |
| 800 - 850 | Strong | C-H out-of-plane bend | 1,2,4-Trisubstituted Ring |
| 750 - 790 | Strong | C-Cl stretch | Aryl Halide |
Rationale: The positions for the azide and nitrile stretches are well-established. For instance, studies on molecules containing both groups show the azide band appearing around 2124 cm⁻¹ and the nitrile band near 2242 cm⁻¹.[3] The IR spectrum for 2,5-dichlorobenzonitrile confirms the C-Cl and aromatic ring vibrations.[4]
Experimental Protocol: FT-IR Spectroscopy (ATR)
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Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
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Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
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Data Processing: The resulting spectrum is automatically ratioed against the background. Identify and label the key absorption peaks.
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering crucial clues to its structure. For aryl azides, the fragmentation is typically dominated by a characteristic loss.
Predicted Mass Spectrum (Electron Ionization - EI)
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Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 177 . Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a prominent M+2 peak at m/z 179 with approximately one-third the intensity of the M⁺˙ peak will be a key diagnostic feature.
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Major Fragmentation Pathway: The primary fragmentation of aryl azides under EI conditions is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[2] This leads to a highly reactive nitrene intermediate that can undergo further rearrangements.
Table 4: Predicted Major Fragments in EI-MS
| m/z | Predicted Fragment Ion | Rationale |
|---|---|---|
| 177/179 | [C₇H₃ClN₄]⁺˙ | Molecular ion (M⁺˙) and its ³⁷Cl isotope peak. |
| 149/151 | [C₇H₃ClN]⁺˙ | Base Peak. Loss of N₂ (28 Da) from the molecular ion. |
| 114 | [C₇H₃N]⁺˙ | Loss of Cl (35 Da) from the [M-N₂]⁺˙ fragment. |
| 87 | [C₆H₂]⁺˙ | Loss of HCN (27 Da) from the [M-N₂-Cl]⁺˙ fragment. |
Experimental Protocol: GC-MS (EI)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
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GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a standard nonpolar column (e.g., HP-5MS). Use a temperature program that allows for the elution of the compound, for example, starting at 100°C and ramping to 280°C at 10°C/min.
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MS Detection (EI): The GC eluent is passed into the ion source of the mass spectrometer. Use a standard electron ionization energy of 70 eV.
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Data Acquisition: Scan a mass range from m/z 40 to 300.
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Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion, the characteristic chlorine isotope pattern, and the major fragment ions.
Conclusion
While direct experimental data for 2-azido-5-chlorobenzonitrile remains elusive in the public domain, this guide presents a comprehensive and scientifically grounded prediction of its spectroscopic characteristics. The anticipated NMR, IR, and MS data are based on the fundamental principles of spectroscopy and validated by comparison with closely related, well-characterized molecules. The predicted strong azide stretch in the IR, the characteristic three-proton system in the ¹H NMR, and the definitive loss of N₂ in the mass spectrum should serve as reliable and critical markers for any researcher working with this compound. The provided protocols offer a standardized approach to acquire high-quality data for its empirical verification.
References
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ChemSrc. (2025). 2-Azido-5-chlorobenzonitrile Product Page. ChemSrc. Retrieved from [Link][1]
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NIST. (n.d.). 2,5-Dichlorobenzonitrile Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2,5-Dichlorobenzonitrile IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link][4]
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PubChem. (n.d.). 2-Amino-5-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link][5]
- Krishnakumar, V., & Dheivamalar, S. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 465-470.
- Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796-3802.
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PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Tucker, M. J., et al. (2017). A Direct Comparison of Azide and Nitrile Vibrational Probes. Journal of Physical Chemistry B, 121(4), 731-738. Retrieved from [Link][3]
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